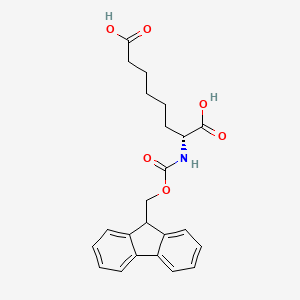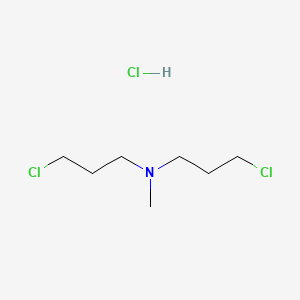
N,N-bis(3-chloropropyl) methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound defines its physical and chemical properties. The linear formula for a similar compound, “N,N-Bis [3- (methylamino)propyl]methylamine”, is CH3N (CH2CH2CH2NHCH3)2 . Another related compound, “3-Chloro-N,N-dimethylpropylamine hydrochloride”, has the linear formula (CH3)2N (CH2)3Cl · HCl .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For a similar compound, “N,N-Bis [3- (methylamino)propyl]methylamine”, the assay is ≥97.5% (GC), and it is in liquid form with ≤1% water . Another related compound, “3-Chloro-N,N-dimethylpropylamine hydrochloride”, has similar properties .Safety and Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties. For a similar compound, “N,N-Bis [3- (methylamino)propyl]methylamine”, the hazard classifications include Skin Corr. 1B . Another related compound, “3-Chloro-N,N-dimethylpropylamine hydrochloride”, has Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 as hazard classifications .
Propiedades
Número CAS |
2158-66-9 |
|---|---|
Fórmula molecular |
C7H16Cl3N |
Peso molecular |
220.6 g/mol |
Nombre IUPAC |
3-chloro-N-(3-chloropropyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Cl2N.ClH/c1-10(6-2-4-8)7-3-5-9;/h2-7H2,1H3;1H |
Clave InChI |
NHONRWLXVRUKET-UHFFFAOYSA-N |
SMILES |
CN(CCCCl)CCCCl.Cl |
SMILES canónico |
CN(CCCCl)CCCCl.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



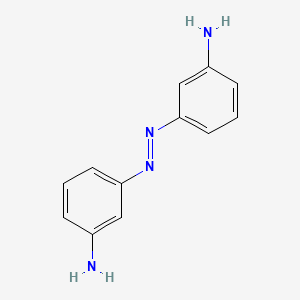
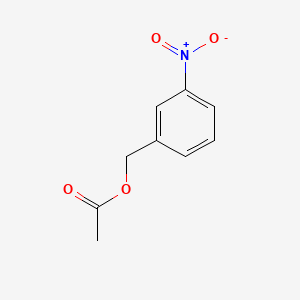
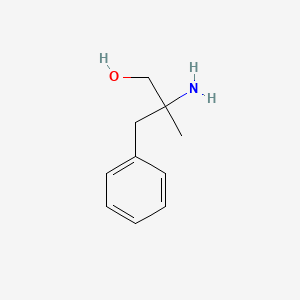
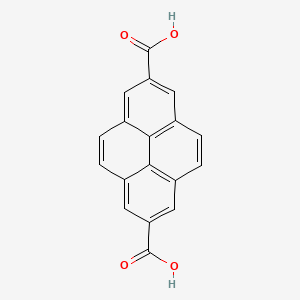
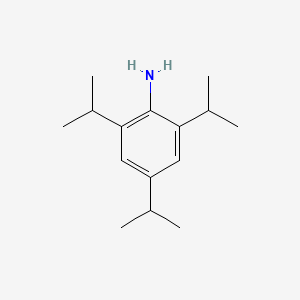
![Benzoic acid, 2-[4-(dimethylamino)benzoyl]-](/img/structure/B3188485.png)
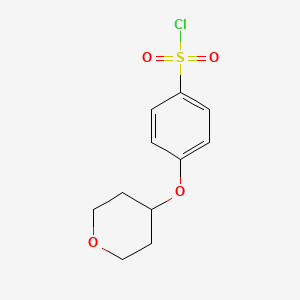

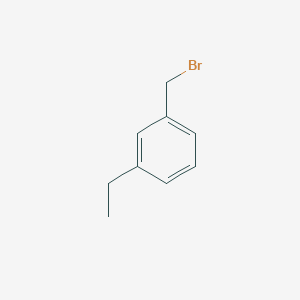
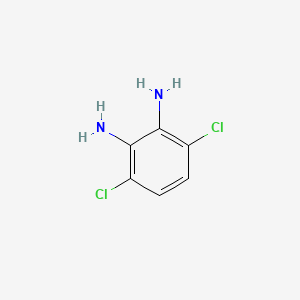
![1-Bromo-9-chlorodibenzo[b,d]furan](/img/structure/B3188519.png)
